molecular formula C17H24N2O3 B2524367 N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide CAS No. 941999-17-3

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2524367
CAS No.: 941999-17-3
M. Wt: 304.39
InChI Key: LZWFVUNBOQSTIL-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide (CAS 941999-17-3) is a high-purity oxalamide-based compound supplied for research and development purposes. This compound, with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol, is characterized by its structural features including a cycloheptyl group and a 2-methoxybenzyl moiety . Oxalamide derivatives are of significant interest in medicinal and synthetic chemistry research due to their potential as key intermediates and their utility in exploring biological pathways . As a building block, this compound can be used in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to optimize properties like potency and selectivity . Researchers can employ it in various biochemical and pharmacological assays to investigate enzyme inhibition or receptor modulation. The product is offered with a guaranteed purity of 90% or higher and is available in multiple quantities to suit different laboratory needs, from small-scale initial experiments to larger projects . Handling should be performed by qualified professionals in a well-ventilated laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the available safety data sheet for detailed handling information.

Properties

IUPAC Name

N'-cycloheptyl-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-22-15-11-7-6-8-13(15)12-18-16(20)17(21)19-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFVUNBOQSTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of cycloheptylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Design Principles

Oxalamide compounds are tailored by modifying their "hard" (hydrogen-bonding) and "soft" (flexible spacer/end-group) segments. Key examples include:

Compound Name Key Structural Features Target Polymer Reference
Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate) Long aliphatic spacers, ethyl end-groups PHB
Compound 2 PHB-mimetic end-groups, shorter spacers PHB
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide Pyridinyl and methyl-substituted benzyl groups N/A (flavor agent)
N1-Cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide Furan and piperazine moieties Unspecified

Key Insights :

  • End-Groups : The 2-methoxybenzyl group in the target compound improves miscibility with PHB compared to compound 1’s ethyl termini, similar to compound 2’s PHB-mimetic design .
  • Spacer Length : Shorter spacers (as in compound 2) promote phase separation closer to PHB’s melting temperature, enhancing nucleation efficiency under fast cooling .

Thermal Behavior and Phase Separation

Thermal properties govern dissolution in polymer melts and phase separation timing:

Compound Melting Points (°C) Crystallization Peaks (°C) Miscibility in PHB Melt Phase Separation Efficiency
Target Compound Not explicitly reported Likely ~190–200°C (inferred) High (methoxybenzyl) Moderate to high
Compound 1 59.2, 147.9, 203.4 192.9 (melt crystallization) Low (ethyl end-groups) Low (requires slow cooling)
Compound 2 Not reported Improved vs. compound 1 High (PHB-like ends) High (industrial cooling)

Key Insights :

  • Compound 1’s multiple phase transitions (59.2°C, 147.9°C, 203.4°C) reflect structural reorganization, but its ethyl end-groups limit PHB compatibility .
  • The target compound’s methoxybenzyl group likely enhances melt miscibility, while the cycloheptyl moiety may stabilize hydrogen bonding for self-assembly .

Nucleation Efficiency in PHB

Nucleation efficiency is measured by crystallization half-time ($t_{0.5}$) and temperature elevation during cooling:

Compound Crystallization $T_c$ (°C) $t_{0.5}$ (min) Cooling Rate Compatibility
Target Compound Data not available Inferred shorter Moderate to high
Compound 1 ~75–85 Long (>20 min) Low (≤10°C/min)
Compound 2 ~100–110 Short (<5 min) High (≥60°C/min)
Boron Nitride ~100–120 Short High

Key Insights :

  • Compound 2’s PHB-mimetic design reduces $t_{0.5}$ significantly, outperforming both compound 1 and inorganic agents like boron nitride under fast cooling .
  • The target compound’s efficiency likely falls between compounds 1 and 2, depending on spacer length and end-group interactions .

Biological Activity

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and various applications based on recent research findings.

Target of Action:
The primary target for this compound is methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing N-terminal methionine residues from nascent proteins, thereby influencing their functionality and stability.

Mode of Action:
The compound interacts with methionine aminopeptidase, potentially altering the protein synthesis process. This interaction may lead to modifications in protein structure and function, impacting various cellular processes such as metabolism and signal transduction.

Biochemical Pathways

This compound is likely to influence several biochemical pathways:

  • Protein Synthesis: Inhibition or modulation of methionine aminopeptidase can affect the overall rate of protein synthesis.
  • Cellular Signaling: Changes in protein functionality can lead to altered signaling pathways, affecting cellular responses to external stimuli.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its bioavailability:

  • Absorption: The compound's structure suggests it may have favorable absorption characteristics.
  • Distribution: Its lipophilicity may enhance its ability to penetrate cellular membranes.
  • Metabolism: Potential metabolic pathways include oxidation and reduction reactions, which can yield various metabolites that may also possess biological activity.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

  • Antioxidant Activity: Research indicates that oxalamide derivatives exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. A study demonstrated that these compounds could lower malondialdehyde concentrations in liver and brain tissues, suggesting protective effects against oxidative damage .
  • Anticancer Properties: Preliminary investigations suggest that this compound may possess anticancer activity. In vitro assays have indicated cytotoxic effects against certain cancer cell lines, warranting further exploration into its therapeutic potential.
  • Anti-inflammatory Effects: The compound has been evaluated for anti-inflammatory properties, showing promise as a candidate for treating conditions characterized by inflammation.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Antioxidant Activity:
    • Objective: To evaluate the antioxidant capacity of oxalamide derivatives.
    • Method: Malondialdehyde levels were measured in rat tissues post-treatment.
    • Results: A significant reduction in malondialdehyde levels was observed, indicating effective antioxidant activity.
  • Assessment of Anticancer Activity:
    • Objective: To determine the cytotoxic effects against various cancer cell lines.
    • Method: Cell viability assays were performed using MTT assays.
    • Results: The compound exhibited dose-dependent cytotoxicity against specific cancer cells, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameTarget EnzymeNotable ActivitiesStructural Features
This compoundMethionine aminopeptidaseAntioxidant, anticancerCycloheptyl group
N1-cyclopentyl-N2-(p-tolyl)oxalamideMethionine aminopeptidaseAnticancerCyclopentyl group
N1-benzyl-N2-(4-methoxyphenyl)oxalamideVarious enzymesAnti-inflammatoryBenzyl and methoxy groups

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